Benzyl n-[(3-oxocyclobutyl)methyl]carbamate
Overview
Description
Benzyl n-[(3-oxocyclobutyl)methyl]carbamate is an organic compound with the molecular formula C13H15NO3 It is a derivative of carbamic acid and features a benzyl group attached to a carbamate moiety, which is further linked to a 3-oxocyclobutylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl n-[(3-oxocyclobutyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 3-oxocyclobutylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amines.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
Benzyl n-[(3-oxocyclobutyl)methyl]carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Benzyl n-[(3-oxocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- Benzyl carbamate
- 3-Oxocyclobutylmethyl carbamate
- Benzyl 3-oxocyclobutylcarbamate
Comparison: Benzyl n-[(3-oxocyclobutyl)methyl]carbamate is unique due to the presence of both a benzyl group and a 3-oxocyclobutylmethyl group. This combination imparts distinct chemical and biological properties compared to other carbamate derivatives. For instance, the 3-oxocyclobutylmethyl group can introduce strain and reactivity that is not present in simpler carbamates .
Properties
IUPAC Name |
benzyl N-[(3-oxocyclobutyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-6-11(7-12)8-14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXRYHCUUUMESL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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